![molecular formula C8H6F3NO4 B15202712 [2-Nitro-3-(trifluoromethoxy)phenyl]methanol](/img/structure/B15202712.png)
[2-Nitro-3-(trifluoromethoxy)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-3-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 237.13 g/mol . This compound features a nitro group, a trifluoromethoxy group, and a benzyl alcohol moiety, making it a unique and versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-(trifluoromethoxy)benzyl alcohol typically involves the nitration of 3-(trifluoromethoxy)toluene followed by reduction to the corresponding benzyl alcohol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation to yield the desired benzyl alcohol .
Industrial Production Methods
Industrial production methods for 2-Nitro-3-(trifluoromethoxy)benzyl alcohol may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-3-(trifluoromethoxy)benzyl alcohol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Nitro-3-(trifluoromethoxy)benzaldehyde or 2-Nitro-3-(trifluoromethoxy)benzoic acid.
Reduction: 2-Amino-3-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Nitro-3-(trifluoromethoxy)benzyl alcohol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of 2-Nitro-3-(trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake. These properties contribute to the compound’s potential biological activities, including antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Nitro-3-(trifluoromethyl)benzyl alcohol
- 2-Nitro-4-(trifluoromethoxy)benzyl alcohol
- 2-Nitro-3-(trifluoromethoxy)benzoic acid
Uniqueness
2-Nitro-3-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both a nitro group and a trifluoromethoxy group on the benzyl alcohol moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H6F3NO4 |
|---|---|
Peso molecular |
237.13 g/mol |
Nombre IUPAC |
[2-nitro-3-(trifluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H6F3NO4/c9-8(10,11)16-6-3-1-2-5(4-13)7(6)12(14)15/h1-3,13H,4H2 |
Clave InChI |
LMPZEMRPSVLHPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate](/img/structure/B15202635.png)
![5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15202642.png)
![10-Iodonaphtho[1,2-b]benzofuran](/img/structure/B15202655.png)


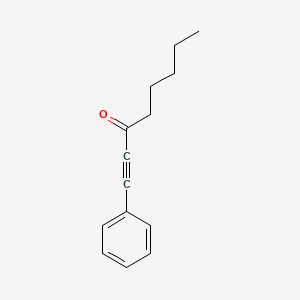

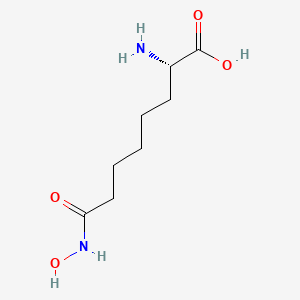
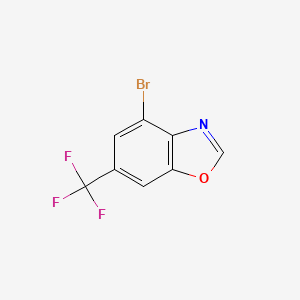
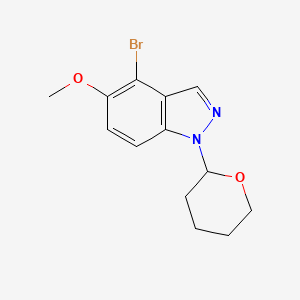
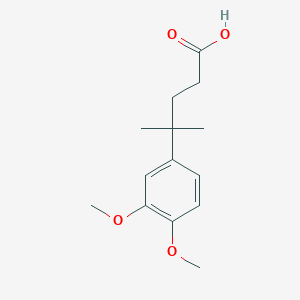
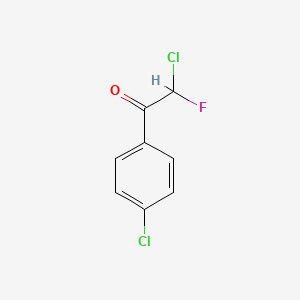
![4'-(Cyanomethyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15202756.png)
